n-Benzyl-1-(4-fluorophenyl)methanamine
Overview
Description
n-Benzyl-1-(4-fluorophenyl)methanamine is a chemical compound with the molecular formula C14H14FN. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(4-fluorophenyl)methanamine typically involves the reaction of benzylamine with 4-fluorobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(4-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
n-Benzyl-1-(4-fluorophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-1-(4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the benzylamine moiety.
Benzylamine: Lacks the fluorophenyl group but has a similar benzylamine structure.
N-Benzyl-1-(2-furyl)methanamine: Contains a furyl group instead of a fluorophenyl group.
Uniqueness
n-Benzyl-1-(4-fluorophenyl)methanamine is unique due to the presence of both the benzyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSRGKJZKOZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354843 | |
Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55096-88-3 | |
Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl[(4-fluorophenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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